molecular formula C10H9BrINO B8163081 3-Bromo-N-cyclopropyl-5-iodobenzamide

3-Bromo-N-cyclopropyl-5-iodobenzamide

Cat. No.: B8163081
M. Wt: 365.99 g/mol
InChI Key: HXTWVUUDGVWLGX-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclopropyl-5-iodobenzamide is a halogenated benzamide derivative characterized by bromine and iodine substituents at the 3- and 5-positions of the benzene ring, respectively, and a cyclopropyl group attached to the amide nitrogen.

For example, analogs like N-(3-Bromo-5-(trifluoromethyl)phenyl)-3-iodobenzamide (37a) have been investigated in the context of BCR-ABL inhibition for chronic myeloid leukemia (CML) treatment, highlighting the therapeutic relevance of such halogenated benzamides .

Properties

IUPAC Name

3-bromo-N-cyclopropyl-5-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrINO/c11-7-3-6(4-8(12)5-7)10(14)13-9-1-2-9/h3-5,9H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTWVUUDGVWLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC(=C2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-cyclopropyl-5-iodobenzamide typically involves the bromination and iodination of a benzamide precursor. One common method includes the use of 3-Bromo-5-iodobenzoic acid as a starting material. This compound can be synthesized through a regioselective Heck cross-coupling reaction . The cyclopropyl group is then introduced via a cyclopropanation reaction, resulting in the formation of 3-Bromo-N-cyclopropyl-5-iodobenzamide.

Industrial Production Methods

Industrial production methods for 3-Bromo-N-cyclopropyl-5-iodobenzamide are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-cyclopropyl-5-iodobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3-Bromo-N-cyclopropyl-5-iodobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-N-cyclopropyl-5-iodobenzamide involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms, along with the cyclopropyl group, contribute to its reactivity and binding affinity. These interactions can modulate biological processes, making the compound useful in various research applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 3-Bromo-N-cyclopropyl-5-iodobenzamide and related compounds:

Compound Name Substituents Molecular Features Synthesis Method Potential Applications
3-Bromo-N-cyclopropyl-5-iodobenzamide (Target Compound) 3-Br, 5-I, N-cyclopropyl High halogen polarizability; compact cyclopropane ring Likely involves halogenation and amide coupling (analogous to methods in ) Kinase inhibition, drug intermediates
3-Bromo-N-cyclopropyl-5-fluorobenzamide 3-Br, 5-F, N-cyclopropyl Smaller halogen (F) reduces steric bulk Not specified; similar to Probable intermediate for fluorinated drugs
N-(3-Bromo-5-(trifluoromethyl)phenyl)-3-iodobenzamide (37a) 3-Br, 5-CF₃, 3'-I, N-H Electron-withdrawing CF₃ group enhances reactivity Microwave-assisted synthesis (100°C, DMSO) BCR-ABL inhibition for CML therapy
2-amino-5-bromo-N-cyclohexyl benzamide (1a) 2-NH₂, 5-Br, N-cyclohexyl Bulky cyclohexyl group; amino substituent Microwave irradiation with 3-nitrobenzaldehyde Quinazolinone precursor
2-chloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide 2-Cl, 5-I, benzoxazole moiety Benzoxazole enhances π-stacking capacity Not detailed Unknown; possible kinase or protease target

Key Comparative Insights

Halogen Effects: The iodine atom in the target compound increases molecular weight and polarizability compared to fluorine (as in ) or chlorine analogs. This may enhance binding affinity to hydrophobic enzyme pockets but reduce solubility.

Amide Substituent Impact :

  • The cyclopropyl group in the target compound provides steric constraint, which may limit conformational flexibility but improve target selectivity versus the cyclohexyl group in 1a .

Synthetic Accessibility :

  • Microwave-assisted methods (as in ) are efficient for benzamide derivatives, reducing reaction times from hours to minutes. The target compound’s synthesis likely follows similar protocols.

Biological Relevance :

  • While 37a is explicitly tied to BCR-ABL inhibition, the target compound’s iodine substitution could modulate interactions with tyrosine kinases or other halogen-bonding targets.

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